Ethyl 2-aminopropanoate hydrochloride, also known as (S)-Ethyl 2-aminopropanoate hydrochloride or L-Alanine ethyl ester hydrochloride, is a chemical compound derived from the amino acid L-alanine []. It holds significance in scientific research primarily as a precursor or intermediate in the synthesis of other valuable compounds, particularly pharmaceuticals and bioactive molecules [].
The molecule consists of an ethyl ester group (CH3CH2O-C=O) attached to a central carbon atom. This carbon also bears an amino group (NH2) and a hydrogen atom. The molecule exists as a salt with hydrochloric acid (HCl), contributing a chloride ion (Cl-) [].
Key features of the structure include:
Several chemical reactions involving Ethyl 2-Aminopropanoate Hydrochloride are relevant in scientific research:
Balanced chemical equation:
CH3CH(NH2)COOH (L-alanine) + C2H5OH (ethanol) -> CH3CH(NH2)COOCH2CH3 (ethyl 2-aminopropanoate) + H2O (water)
The ester bond in the molecule can be hydrolyzed under acidic or basic conditions, yielding L-alanine and ethanol [].
The amine group can participate in condensation reactions with various aldehydes or ketones to form new C-N bonds, leading to more complex molecules [].
As Ethyl 2-Aminopropanoate Hydrochloride serves primarily as a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.
Irritant